Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a complex organic compound that features a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the formation of the triazolo-pyridine core followed by the attachment of the butanoyl and benzoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the triazolo-pyridine core.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can introduce different substituents to the compound, potentially altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The triazolo-pyridine moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazolo moiety but has a different core structure.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazolo moiety, but with a thiadiazine ring.
Tris[1,2,4]triazolo[1,3,5]triazine: A more complex structure with multiple triazolo rings .
Uniqueness
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to interact with DNA and enzymes makes it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C18H18N4O3/c1-25-18(24)13-8-10-14(11-9-13)19-17(23)7-4-6-16-21-20-15-5-2-3-12-22(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,23) |
InChI Key |
PTBBJQMABWHWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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